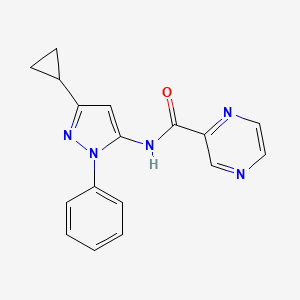
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide, also known as CPPC, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. CPPC is a pyrazoline-based compound that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. In
科学研究应用
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its potential as an anti-inflammatory agent. Studies have shown that N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In addition to its anti-inflammatory effects, N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has also been shown to exhibit analgesic and antipyretic effects. Studies have shown that N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide can reduce pain and fever in animal models, suggesting that it may have potential as a treatment for pain and fever in humans.
作用机制
The mechanism of action of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has been shown to exhibit a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Studies have also suggested that N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide in lab experiments is that it is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, one of the limitations of using N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are numerous future directions for research on N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide. One area of research is the development of new synthetic methods for N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide that are more efficient and cost-effective. Another area of research is the investigation of the safety and efficacy of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide in humans, particularly in the treatment of inflammatory and neurodegenerative diseases. Finally, there is a need for further studies to elucidate the mechanism of action of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide and its potential as a therapeutic agent.
合成方法
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 5-cyclopropyl-2-phenylpyrazoline-3-carboxylic acid with hydrazine hydrate and acetic anhydride. The resulting product is then treated with phosphorus oxychloride, followed by reaction with 2-aminopyrazine to produce N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide. Other methods of synthesis include the reaction of 5-cyclopropyl-2-phenylpyrazoline-3-carboxylic acid with 2-aminopyrazine in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
属性
IUPAC Name |
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(15-11-18-8-9-19-15)20-16-10-14(12-6-7-12)21-22(16)13-4-2-1-3-5-13/h1-5,8-12H,6-7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAYSQXEQFUHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)NC(=O)C3=NC=CN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

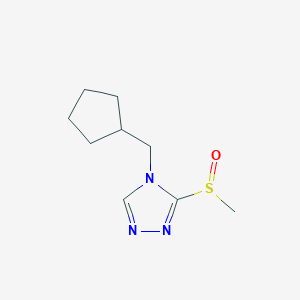
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)
![N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553453.png)
![N-ethyl-N-[4-[(3-pyrimidin-4-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7553456.png)
![2-[[4-(2,3-dihydro-1H-inden-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]pentanedinitrile](/img/structure/B7553463.png)
![N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553481.png)
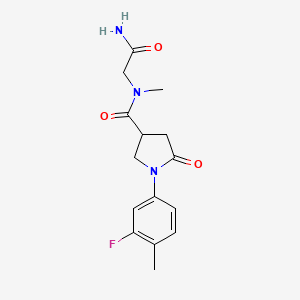
![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanamine;hydrochloride](/img/structure/B7553496.png)

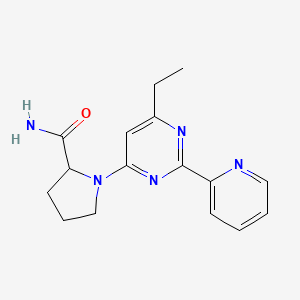
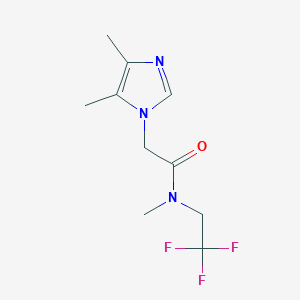
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)
![7-[(4,5-Dimethylimidazol-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7553533.png)
![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)